molecular formula C19H21N5O3S B15155424 N-{[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

N-{[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B15155424
M. Wt: 399.5 g/mol
InChI Key: WLRQREXRZZLTGH-UHFFFAOYSA-N
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Description

N-{[5-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that features a combination of triazole, furan, and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Attachment of the Carbamoyl Group: The 3,5-dimethylphenyl isocyanate can be reacted with the triazole derivative to form the carbamoyl linkage.

    Introduction of the Sulfanyl Group: This step involves the reaction of the carbamoyl-triazole intermediate with a suitable thiol compound.

    Coupling with Furan-2-carboxylic Acid: The final step involves the coupling of the sulfanyl-triazole intermediate with furan-2-carboxylic acid under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Introduction of various alkyl or aryl groups onto the triazole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Antimicrobial Activity: Potential use as an antimicrobial agent.

    Anti-inflammatory Properties: Investigation into its anti-inflammatory effects.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-{[5-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and carbamoyl group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
  • N-{[5-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]methyl}benzene-2-carboxamide

Uniqueness

The presence of the furan ring in N-{[5-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from similar compounds with different aromatic rings.

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C19H21N5O3S/c1-12-7-13(2)9-14(8-12)21-17(25)11-28-19-23-22-16(24(19)3)10-20-18(26)15-5-4-6-27-15/h4-9H,10-11H2,1-3H3,(H,20,26)(H,21,25)

InChI Key

WLRQREXRZZLTGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC=CO3)C

Origin of Product

United States

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